molecular formula C27H25N3O2 B2538729 3-(3-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1189444-88-9

3-(3-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No. B2538729
CAS RN: 1189444-88-9
M. Wt: 423.516
InChI Key: YRBPCCVJTREOHZ-UHFFFAOYSA-N
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Description

The compound "3-(3-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one" is a complex molecule that appears to be related to various heterocyclic compounds with potential biological activity. The structure suggests it is a derivative of pyrimidoindole, which is a fused heterocyclic system combining pyrimidine and indole rings. This type of compound is often explored for its pharmacological properties.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of pyrrolidin-2-ones with anti-inflammatory and analgesic properties were synthesized, indicating that similar synthetic strategies could be applied to the target compound . Additionally, thiazolopyrimidines have been synthesized and characterized, suggesting that methods involving heterocyclic chemistry, such as condensation reactions and the use of NMR, IR spectroscopy, and mass spectrometry, could be relevant . Moreover, a synthetic method for γ-carboline derivatives, which are structurally related to the target compound, has been developed using 1-hydroxyindole chemistry . These methods could potentially be adapted for the synthesis of "3-(3-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one".

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques such as single crystal X-ray diffraction (SCXRD), which is crucial for understanding the arrangement of atoms within the crystal lattice and the type of hydrogen bonding present . The polymorphism of a pyrazolone derivative has also been studied, revealing different dihedral angles between rings in different polymorphs . These analyses are essential for predicting the behavior of the target compound in the solid state and its potential interactions in biological systems.

Chemical Reactions Analysis

The reactivity of similar heterocyclic compounds has been explored. For example, the reaction of 2-amino-6-methoxybenzothiazole with bis(methylthio)methylene malononitrile in the presence of dimethyl formamide and anhydrous potassium carbonate afforded a pyrimidobenzothiazole derivative . This indicates that the target compound may also undergo reactions with nucleophiles or electrophiles to form new derivatives, which could be of interest for developing new pharmacologically active molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of heterocyclic compounds are influenced by their molecular structure. For instance, the presence of methoxy and methylthio groups can affect the solubility, melting point, and stability of the compound . The type of hydrogen bonding and the presence of polymorphs can also influence the compound's crystalline properties and its behavior under different environmental conditions . Understanding these properties is crucial for the development of the compound as a potential drug candidate, as they will affect its formulation, storage, and bioavailability.

Scientific Research Applications

Antimalarial Activity

Research has shown that certain aromatic compounds, including methoxybenzyl derivatives, demonstrate significant and selective in vitro antimalarial activity. The study of secondary metabolite chemistry from marine organisms like Laurencia papillosa and tropical marine sponges has led to the isolation of compounds with potential antimalarial agents and lead compounds, suggesting a pathway for the development of new antimalarial drugs [A. Wright et al., 1996].

Environmental Impact of Parabens

The environmental fate and behavior of parabens, compounds structurally related to methoxybenzyl derivatives, have been extensively reviewed. Despite efficient removal from wastewater, these compounds persist in low concentrations in effluents and are ubiquitous in surface water and sediments due to their widespread use and continuous introduction into the environment. This research underlines the importance of understanding the environmental persistence and transformation of chemical compounds for ecological health and safety [Camille Haman et al., 2015].

Synthesis and Pharmaceutical Impurities

The novel synthesis methods and identification of pharmaceutical impurities in proton pump inhibitors highlight the importance of understanding the chemical properties and reactions of complex molecules for pharmaceutical development. This includes the study of methoxy and methylbenzyl derivatives in the context of improving drug synthesis processes and identifying potential impurities that could affect drug safety and efficacy [S. Saini et al., 2019].

Environmental and Health Effects of Sunscreen Ingredients

Research on the environmental and health effects of sunscreen active ingredients, including methoxy and methylbenzyl derivatives, provides insight into the potential toxicological impacts of these compounds. Studies suggest a need for further investigation into the neurotoxicity and ecological effects of certain UV filters used in sunscreens, underscoring the balance between UV protection and potential adverse health and environmental impacts [Joanna A. Ruszkiewicz et al., 2017].

Mechanism of Action

properties

IUPAC Name

3-[(3-methoxyphenyl)methyl]-8-methyl-5-[(4-methylphenyl)methyl]pyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25N3O2/c1-18-7-10-20(11-8-18)16-30-24-12-9-19(2)13-23(24)25-26(30)27(31)29(17-28-25)15-21-5-4-6-22(14-21)32-3/h4-14,17H,15-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRBPCCVJTREOHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C=C3)C)C4=C2C(=O)N(C=N4)CC5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-methoxybenzyl)-8-methyl-5-(4-methylbenzyl)-3H-pyrimido[5,4-b]indol-4(5H)-one

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